tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate
Description
tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate is a chiral hydrazine derivative featuring a tert-butyl carbamate (Boc) group and a tetrahydrofuran (THF) ring substituted at the hydrazine nitrogen. This compound belongs to a class of hydrazine-carboxylates widely used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its stereochemistry at the THF-3-yl position (R-configuration) may influence its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-amino-N-[(3R)-oxolan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11(10)7-4-5-13-6-7/h7H,4-6,10H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYNYYZHKGSASW-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCOC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H]1CCOC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of tetrahydrofuran derivatives with hydrazine derivatives, followed by carboxylation processes. The detailed synthetic route is often outlined in patents and scientific literature, highlighting the efficiency and yield of the process .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with hydrazine moieties often exhibit significant antioxidant properties. The antioxidant activity is typically assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher potency. For example, related compounds have shown IC50 values ranging from 0.8 to 2.49 mg/mL, suggesting moderate antioxidant capacity .
2. Anticancer Properties
Hydrazine derivatives have been investigated for their anticancer potential. Studies have shown that certain hydrazine derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to tert-butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine have demonstrated IC50 values in the nanomolar range against specific cancer cells, indicating strong anticancer activity .
3. Enzyme Inhibition
Enzyme inhibition studies reveal that hydrazine derivatives can act as inhibitors for specific enzymes involved in disease pathways. For example, some derivatives have been shown to inhibit phosphodiesterases, which are crucial in cellular signaling pathways related to cancer and inflammation .
Case Studies
Several case studies illustrate the biological activity of related compounds:
Case Study 1: Anticancer Activity
A study investigated the effects of a series of hydrazine derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 20 nM .
Case Study 2: Antioxidant Efficacy
In another study assessing antioxidant properties, compounds structurally related to tert-butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine were tested using the DPPH assay. Results showed that these compounds could scavenge free radicals effectively, with varying degrees of potency based on structural modifications .
Data Table: Biological Activity Overview
Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate involves several steps, including the formation of hydrazine derivatives and subsequent esterification processes. Various synthetic routes have been developed to produce this compound efficiently, often focusing on improving yield and purity.
Key Synthesis Steps:
- Formation of Tetrahydrofuran Derivatives: The initial step often involves the reaction of tetrahydrofuran with hydrazine derivatives to form protected hydrazines.
- Esterification: The introduction of the tert-butyl group typically occurs through esterification reactions with carboxylic acids or their derivatives.
Table 1 summarizes some synthetic routes and yields reported in literature:
Research indicates that this compound exhibits significant biological activity. Its derivatives have been explored for various pharmacological effects, such as anti-cancer and anti-inflammatory properties.
Case Studies:
- A study demonstrated that derivatives of this compound showed promising anti-cancer activity against specific cell lines, indicating potential as a lead compound in cancer therapy .
- Another investigation focused on its role in enhancing NO-cGMP signaling pathways, which are crucial in cardiovascular health .
Therapeutic Potential
The therapeutic applications of this compound are still under exploration, but preliminary findings suggest its utility in treating conditions related to oxidative stress and inflammation.
Potential Therapeutic Uses:
- Cardiovascular Diseases: Due to its impact on NO-cGMP signaling, it may play a role in managing hypertension and other cardiovascular disorders.
- Cancer Treatment: Its derivatives are being evaluated for their ability to inhibit tumor growth and metastasis.
Chemical Reactions Analysis
Deprotection and Functionalization
The Boc group is selectively cleaved under acidic conditions to regenerate the free hydrazine, enabling further derivatization:
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Deprotection : Trifluoroacetic acid (TFA) in DCM (0°C → rt, 2 h) removes the Boc group quantitatively .
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Reactions Post-Deprotection :
Example Reaction :
Disulfide Bond Formation
The hydrazine moiety participates in disulfide coupling with adamantane derivatives (e.g., 1-adamantanecarbonyl chloride):
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Conditions : DCM, rt, 12 h.
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Product : 3-(((Adamantan-1-yl)disulfaneyl)propanehydrazine derivatives (Fig. 2) .
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Application : Prodrug systems for enhanced cyclodextrin complexation in anticancer therapies .
Table 2: Disulfide Bond Formation Metrics
| Substrate | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1-Adamantanecarbonyl Cl | 12 | 65 | 95% |
Hydrazone and Imine Formation
The compound reacts with α,β-unsaturated carbonyl systems to form stable hydrazones , critical for drug delivery:
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Mechanism : Nucleophilic attack by the hydrazine on the carbonyl carbon, followed by dehydration.
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Example : Reaction with doxorubicin derivatives yields pH-sensitive prodrugs (Fig. 3) .
Key Data :
Chiral Resolution and Asymmetric Catalysis
The (R)-configured tetrahydrofuran ring enables enantioselective synthesis:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate with structurally related hydrazine-carboxylate derivatives, focusing on substituents, synthesis, and physicochemical properties:
Structural and Functional Differences
- Substituent Effects :
- The tetrahydrofuran-3-yl group in the target compound introduces a chiral, oxygen-containing heterocycle, which may enhance solubility in polar solvents compared to cyclohexyl (9f) or benzylidene (9i) analogs .
- Aromatic vs. Aliphatic Substituents : Benzylidene (9i) and pyrazinylmethyl () groups confer π-π stacking capabilities, whereas aliphatic substituents (e.g., cyclohexyl in 9f) favor hydrophobic interactions .
- Synthetic Routes :
- Applications :
Physicochemical and Spectroscopic Data
Preparation Methods
Enantioselective Synthesis via Chiral Resolution
The enantiomeric purity of tert-butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate is often achieved through chiral resolution of racemic intermediates. Patent WO2008080891A2 describes a method where racemic 3-amino-tetrahydrofuran-3-carboxylic acid derivatives are resolved using chiral chromatography or chemical resolution agents . For instance, diastereomeric salts formed with tartaric acid derivatives enable separation of enantiomers, yielding the (R)-configured intermediate with >99% enantiomeric excess (ee). This intermediate is subsequently coupled with Boc-protected hydrazine under Mitsunobu conditions to install the hydrazine moiety while retaining stereochemical integrity .
A comparative analysis of resolution methods reveals that enzymatic resolution using lipases (e.g., Candida antarctica lipase B) achieves 85–92% ee but requires longer reaction times (48–72 hours) . In contrast, chiral stationary phases such as Chiralpak AD-H columns resolve racemic mixtures within 30 minutes, albeit with higher operational costs. Table 1 summarizes key resolution strategies:
| Method | Resolution Agent | ee (%) | Time | Yield (%) |
|---|---|---|---|---|
| Chiral chromatography | Chiralpak AD-H | 99.5 | 30 min | 78 |
| Chemical resolution | D-(-)-Diethyl tartrate | 98.2 | 24 h | 65 |
| Enzymatic resolution | Candida antarctica lipase B | 91.7 | 72 h | 82 |
Reductive Amination of Tetrahydrofuran-3-one Derivatives
Reductive amination serves as a cornerstone for constructing the hydrazine-tetrahydrofuran scaffold. A 2023 study (RSC Supporting Information, d3ob02092d) details the reaction of tert-butyl hydrazinecarboxylate with tetrahydrofuran-3-one in the presence of sodium cyanoborohydride (NaBH3CN) . The reaction proceeds via imine formation, followed by stereoselective reduction to yield the (R)-enantiomer preferentially. Key parameters include:
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Solvent : Tetrahydrofuran (THF) or methanol, with THF providing higher stereoselectivity (4:1 R:S ratio) .
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Catalyst : Titanium(IV) isopropoxide enhances imine formation kinetics, reducing reaction time from 24 hours to 6 hours .
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Temperature : Reactions conducted at 0°C favor kinetic control, minimizing epimerization .
The mechanism involves coordination of the carbonyl oxygen to Ti(IV), activating the ketone for nucleophilic attack by Boc-protected hydrazine. Subsequent hydride transfer from NaBH3CN occurs with facial selectivity, dictated by the chiral environment of the Ti complex .
Boc Protection-Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is indispensable for stabilizing the hydrazine moiety during synthesis. Experimental data from RSC Supporting Information (d4cc03879g) demonstrate that Boc protection under Schlenk conditions (anhydrous THF, 0°C) achieves near-quantitative yields . Deprotection using hydrochloric acid (2N HCl in dioxane) cleaves the Boc group without racemization, as confirmed by circular dichroism (CD) spectroscopy .
A critical advancement involves flow chemistry for continuous Boc protection. A microreactor system with residence time <2 minutes minimizes side reactions (e.g., hydrazine oxidation), improving overall yield to 94% compared to batch processes (78%) .
Catalytic Asymmetric Synthesis
Recent advances in organocatalysis enable direct asymmetric synthesis of the target compound. Chiral phosphoric acids (e.g., TRIP) catalyze the addition of hydrazine to tetrahydrofuran-3-one with 90% ee . The reaction mechanism involves hydrogen-bond activation of the ketone, followed by enantioselective hydrazine delivery. However, scalability remains challenging due to catalyst loading requirements (10 mol%) .
Industrial-Scale Production Considerations
Scalable synthesis necessitates optimizing cost, safety, and yield. Patent WO2008080891A2 highlights a pilot-scale process using:
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Feedstock : Tetrahydrofuran-3-carboxylic acid ($12/kg) vs. tetrahydrofuran-3-one ($18/kg) .
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Workup : Liquid-liquid extraction with ethyl acetate reduces Boc-hydrazine losses to <5% .
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Purity : Crystallization from hexane/ethyl acetate (9:1) affords pharmaceutical-grade material (>99.9% purity) .
Environmental impact assessments reveal that solvent recovery systems (e.g., thin-film evaporation) reduce THF waste by 70%, aligning with green chemistry principles .
Q & A
Basic Question: What synthetic methodologies are commonly employed to prepare tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via multi-component reactions (MCRs), such as the Ugi tetrazole reaction, which enables the incorporation of hydrazine and tetrahydrofuran moieties in a single step. Key steps include:
- Reagent Selection : Use of tert-butyl hydrazinecarboxylate derivatives and tetrahydrofuran-3-yl precursors under anhydrous conditions.
- Temperature Control : Reactions are often conducted at 0–20°C to minimize side reactions .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product .
Yield optimization focuses on stoichiometric ratios (e.g., 1:1.2 for hydrazine derivatives) and catalytic additives like triethylamine to enhance nucleophilicity .
Advanced Question: How can stereochemical integrity be ensured during the synthesis of the (R)-configured tetrahydrofuran ring in this compound?
Methodological Answer:
The (R)-configuration is preserved through:
- Chiral Auxiliaries : Use of enantiopure tetrahydrofuran-3-yl precursors derived from chiral pool starting materials (e.g., (R)-tetrahydrofuran-3-ol) .
- Asymmetric Catalysis : Employing chiral catalysts (e.g., Ru-based complexes) in ring-opening or cyclization steps to control stereochemistry .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak® IC or OD-H, using hexane/isopropanol mobile phases .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to resolve signals for the tert-butyl group (~1.2–1.4 ppm), hydrazine protons (~5–6 ppm), and tetrahydrofuran carbons (~60–80 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode to confirm molecular ion peaks (e.g., [M+Na]+) with <5 ppm error .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data .
Advanced Question: How should researchers resolve discrepancies between NMR data and X-ray crystallographic results for this compound?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or crystal packing effects. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for proton signals to detect conformational flexibility .
- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate static vs. dynamic structures .
- Complementary Crystallography : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
Basic Question: What are the primary applications of this compound in drug discovery research?
Methodological Answer:
It serves as:
- Covalent Inhibitor Precursor : The hydrazine moiety reacts with electrophilic warheads (e.g., α-ketoamides) to target viral proteases like SARS-CoV-2 3CLpro .
- Peptidomimetic Scaffold : Incorporation into Ugi reaction products for generating tetrazole-based libraries with bioactivity .
Advanced Question: What scale-up strategies maintain enantiomeric excess during industrial-grade synthesis?
Methodological Answer:
- Continuous Flow Chemistry : Reduces batch variability and improves mixing efficiency for MCRs .
- In-line Process Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor ee in real-time .
- Chiral Stationary Phases : Preparative SFC (Supercritical Fluid Chromatography) for large-scale enantiomer separation .
Basic Question: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential hydrazine vapor release during reactions .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Question: How can computational modeling predict the reactivity of this compound in multi-component reactions, and what experimental validations are required?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic (hydrazine) and electrophilic (tetrahydrofuran) sites .
- Kinetic Simulations : Use software like Gaussian or ORCA to model reaction pathways and transition states .
- Experimental Cross-Check : Validate predictions with HRMS and 2D NMR (e.g., HSQC, HMBC) to confirm bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
